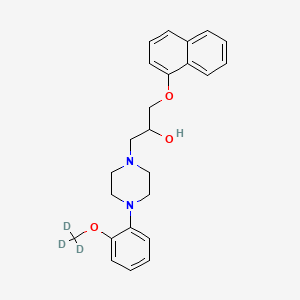
Naftopidil-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naftopidil-d3 is a deuterated form of Naftopidil, a selective α1-adrenergic receptor antagonist. Naftopidil is primarily used in the treatment of benign prostatic hyperplasia, a condition characterized by an enlarged prostate gland. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naftopidil-d3 involves the reaction of 1-naphthol with epichlorohydrin in the presence of an alkali to form an epoxide. This epoxide is then alkylated with a piperazine derivative to yield Naftopidil . The deuterated form, this compound, is synthesized by incorporating deuterium atoms into the molecular structure during the synthesis process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in the industrial synthesis of this compound to achieve the desired isotopic labeling.
Analyse Des Réactions Chimiques
Types of Reactions
Naftopidil-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Naftopidil-d3 has a wide range of scientific research applications:
Chemistry: Used to study the chemical properties and reactivity of Naftopidil.
Biology: Employed in biological studies to understand its interaction with biological molecules.
Medicine: Used in pharmacokinetic studies to track the metabolism and distribution of Naftopidil in the body.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mécanisme D'action
Naftopidil-d3 exerts its effects by selectively blocking α1-adrenergic receptors. This action leads to the relaxation of smooth muscles in the prostate and bladder neck, improving urinary flow in patients with benign prostatic hyperplasia . The molecular targets include α1-adrenergic receptors, and the pathways involved are related to the inhibition of adrenergic signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tamsulosin: Another α1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.
Silodosin: A selective α1-adrenergic receptor antagonist with similar therapeutic applications.
Urapidil: An α1-adrenergic receptor antagonist used for hypertension and benign prostatic hyperplasia.
Uniqueness
Naftopidil-d3 is unique due to its deuterated form, which provides advantages in pharmacokinetic studies. The incorporation of deuterium atoms can lead to differences in metabolic stability and distribution, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C24H28N2O3 |
|---|---|
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
1-naphthalen-1-yloxy-3-[4-[2-(trideuteriomethoxy)phenyl]piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C24H28N2O3/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23/h2-12,20,27H,13-18H2,1H3/i1D3 |
Clé InChI |
HRRBJVNMSRJFHQ-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


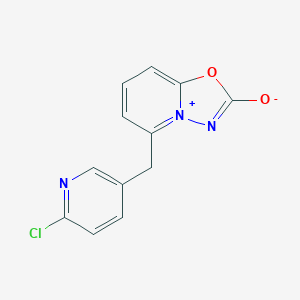
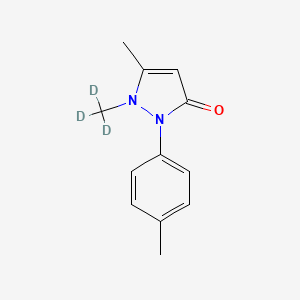

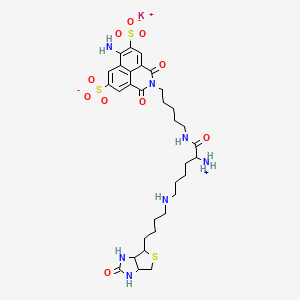

![2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)amino]butoxy]acetic acid](/img/structure/B12413402.png)
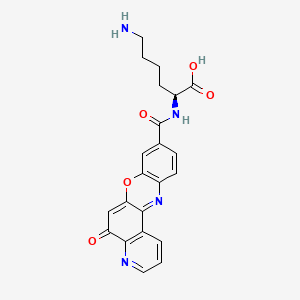


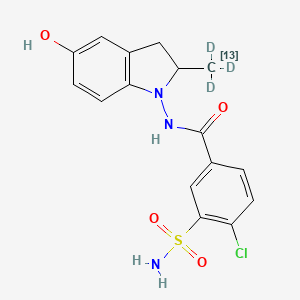
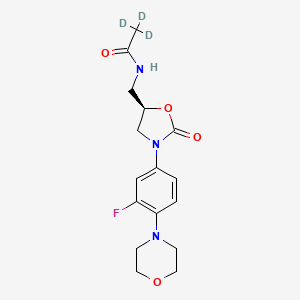

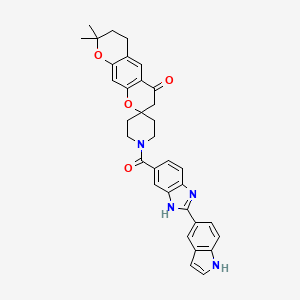
![N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12413461.png)
